molecular formula C20H28FN3O3 B1668243 Carmegliptin CAS No. 813452-18-5

Carmegliptin

Katalognummer B1668243
CAS-Nummer: 813452-18-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: GUYMHFIHHOEFOA-ZCPGHIKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carmegliptin is a potent, long-acting, selective, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its hypoglycemic activity and potential use in the treatment of Type 2 Diabetes Mellitus .

Wissenschaftliche Forschungsanwendungen

Carmegliptin has several scientific research applications, including:

Vorbereitungsmethoden

The synthesis of Carmegliptin involves the design and synthesis of a class of DPP-IV inhibitors based on aminobenzo[a]quinolizines with non-aromatic substituents in the S1 specificity pocket . The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of the pyrrolidinone ring.

    Introduction of functional groups: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DPP-IV.

    Purification and isolation: The final product is purified and isolated using standard techniques such as crystallization and chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Carmegliptin undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

Carmegliptin exerts its effects by selectively inhibiting DPP-IV, a proline-specific serine protease enzyme . By inhibiting DPP-IV, this compound prolongs the activity of circulating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, thereby improving glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Carmegliptin is compared with other DPP-IV inhibitors, such as:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

This compound is unique due to its long-acting and selective inhibition of DPP-IV, which provides prolonged hypoglycemic effects . Its chemical structure and pharmacokinetic properties also differentiate it from other DPP-IV inhibitors.

Eigenschaften

CAS-Nummer

813452-18-5

Molekularformel

C20H28FN3O3

Molekulargewicht

377.5 g/mol

IUPAC-Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI-Schlüssel

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

Isomerische SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Kanonische SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Aussehen

Solid powder

Andere CAS-Nummern

813452-18-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

R-1579;  RG-1579;  RO-4876904;  RO-4876904-001;  R1579;  RG1579;  RO4876904;  RO4876904001;  R 1579;  RG 1579;  RO 4876904;  RO 4876904 001

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmegliptin
Reactant of Route 2
Reactant of Route 2
Carmegliptin
Reactant of Route 3
Reactant of Route 3
Carmegliptin
Reactant of Route 4
Reactant of Route 4
Carmegliptin
Reactant of Route 5
Reactant of Route 5
Carmegliptin
Reactant of Route 6
Reactant of Route 6
Carmegliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.